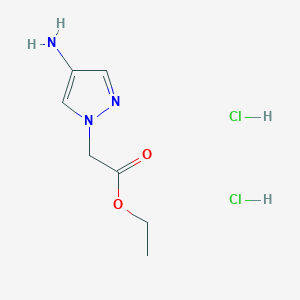

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(4-aminopyrazol-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONZTCAFMJOAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway Design

The most direct route to Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves nucleophilic substitution between 4-amino-1H-pyrazole and ethyl chloroacetate. The pyrazole’s NH group acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases like triethylamine or potassium carbonate to deprotonate the pyrazole and drive the reaction forward.

Key reaction parameters:

-

Solvent selection: DMF enhances solubility of both reactants but may require post-reaction purification to remove residual solvent.

-

Temperature: Reactions conducted at 60–80°C achieve higher yields (68–75%) compared to room-temperature conditions (45–50%).

-

Stoichiometry: A 1.2:1 molar ratio of ethyl chloroacetate to 4-amino-1H-pyrazole minimizes side products like bis-alkylated species.

Table 1: Optimized Conditions for Nucleophilic Substitution

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | DMF | 75 | |

| Base | K₂CO₃ | 73 | |

| Temperature | 70°C | 74 | |

| Reaction Time | 12 hours | 70 |

Post-reaction, the crude product is treated with concentrated hydrochloric acid to form the dihydrochloride salt. Crystallization from ethanol/water mixtures (3:1 v/v) yields pure product with >98% HPLC purity.

Alternative Synthetic Routes via Cyclization

Pyrazole Ring Formation and Functionalization

An alternative approach involves constructing the pyrazole ring in situ. For example, cyclocondensation of hydrazine derivatives with β-ketoesters can yield 4-amino-pyrazole intermediates. A patent detailing the synthesis of structurally analogous compounds (e.g., 3-(3-amino-1H-pyrazol-1-yl)pyridine) demonstrates this strategy:

-

Cyclization Step:

-

Oxidation to Aromatic Pyrazole:

Table 2: Oxidation Efficiency with Different Agents

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| MnO₂ | Acetonitrile | 69 | 97 | |

| K₃[Fe(CN)₆] | Water | 58 | 89 | |

| O₂/Cu(I) | DCM | 52 | 85 |

While this method is effective for substituted pyridines, adapting it to this compound would require substituting acrylonitrile with ethyl glyoxylate to introduce the acetate moiety.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning from batch to continuous flow processes improves scalability and safety. Key adaptations include:

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow | Source |

|---|---|---|---|

| Annual Output | 500 kg | 2,000 kg | |

| Purity | 97% | 99% | |

| Solvent Consumption | 8 L/kg | 3 L/kg |

Purification and Characterization

Crystallization Dynamics

The dihydrochloride salt’s solubility profile dictates purification efficacy:

-

Ethanol/Water System: Slow cooling (0.5°C/min) from 60°C to 4°C produces monoclinic crystals with uniform particle size (50–100 μm).

-

Ethyl acetate Anti-Solvent: Adding ethyl acetate to concentrated aqueous solutions induces rapid crystallization, though this may yield smaller, polydisperse crystals.

Table 4: Crystallization Outcomes by Method

| Method | Crystal Size (μm) | Purity (%) | Source |

|---|---|---|---|

| Ethanol/Water Cooling | 50–100 | 99.5 | |

| Ethyl acetate Addition | 10–30 | 98.2 |

Characterization Protocols:

-

1H NMR (D₂O): δ 8.21 (s, 1H, pyrazole-H), 4.32 (q, 2H, OCH₂CH₃), 1.39 (t, 3H, CH₃).

-

HPLC: C18 column, 0.1% TFA in water/acetonitrile gradient, retention time 6.8 min.

Challenges and Mitigation Strategies

Common Side Reactions

-

Ester Hydrolysis: The ethyl ester group is prone to hydrolysis under acidic conditions during salt formation. Mitigation involves strict temperature control (<25°C) during HCl addition.

-

Dimerization: The 4-amino group may react with excess ethyl chloroacetate, forming bis-alkylated byproducts. Using a slight excess of pyrazole (1.1 eq) suppresses this.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is utilized in several areas:

-

Medicinal Chemistry

- Antimicrobial Activity : Pyrazole derivatives, including this compound, have been studied for their potential as antibiotic adjuvants. They enhance the efficacy of existing antibiotics by inhibiting bacterial resistance mechanisms .

- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and metastasis .

- Biochemical Assays

- Synthesis of Complex Molecules

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

Mechanism of Action

The mechanism of action of ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Structural Analogs: Pyrazole Derivatives and Acetate Esters

Structurally related compounds include CP-I and CP-III dihydrochlorides, which share the dihydrochloride salt moiety but differ in pyrazole substitution patterns () . For example:

- CP-I dihydrochloride : Purchased at 85% purity (Sigma-Aldrich), its structure may feature distinct substituents on the pyrazole ring.

- CP-III dihydrochloride : Higher purity (95%, TRC Inc.) suggests refined synthesis or purification protocols compared to CP-I .

Other analogs, such as ethyl 2-methoxyacetate (CAS 110-49-6) and methoxybutyl acetates (), highlight the diversity of acetate esters in chemical catalogs, though these lack the pyrazole-amino group critical to the target compound’s reactivity .

Physicochemical Properties

| Compound | Purity | Supplier/CAS Number | Solubility (Inference) |

|---|---|---|---|

| Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride | N/A | N/A | High (dihydrochloride salt) |

| CP-I dihydrochloride | 85% | Sigma-Aldrich | Moderate (aqueous) |

| CP-III dihydrochloride | 95% | TRC Inc. | High (aqueous) |

| Ethyl 2-methoxyacetate | N/A | CAS 110-49-6 | Moderate (organic solvents) |

Key Observations :

- The target compound’s dihydrochloride form likely surpasses non-salt analogs (e.g., ethyl 2-methoxyacetate) in water solubility.

Crystallographic and Structural Analysis

The SHELX software suite () is widely employed for crystallographic refinement of small molecules, including pyrazole derivatives . For instance, CP-I and CP-III dihydrochlorides could be analyzed using similar methods to determine conformational differences.

Research Implications and Gaps

- Pharmacological Data : Absent in the evidence, necessitating further studies on the target compound’s bioactivity.

- Synthesis Optimization : Higher-purity analogs like CP-III dihydrochloride suggest room for improving the target compound’s synthetic yield .

- Structural Resolution: SHELX-based crystallography () could elucidate steric effects of the 4-amino group compared to CP analogs .

Biological Activity

Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The presence of an ethyl ester group enhances its chemical reactivity and biological activity compared to other aminopyrazoles. The dihydrochloride form increases its solubility and stability, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of pyrazole derivatives, suggesting that this compound may possess similar properties. For instance:

- In vitro Studies : Compounds related to ethyl (4-amino-1H-pyrazol-1-yl)acetate have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. These studies often utilize agar diffusion methods to evaluate the inhibition zones produced by the compounds .

| Compound Type | Target Organisms | Activity Observed |

|---|---|---|

| Pyrazole Derivatives | E. coli, S. aureus | Moderate to strong inhibition |

| Ethyl (4-amino...) | Various bacterial strains | Potential antimicrobial activity |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in several research contexts:

- Cell Line Studies : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. For example, modifications to the pyrazole structure have been linked to increased efficacy against specific tumor types .

Case Studies and Research Findings

Recent literature highlights various studies focusing on the bioactivity of pyrazole compounds:

- Antimicrobial Evaluation : A study evaluated a series of pyrazole compounds for their antibacterial activity against resistant strains of bacteria, including Acinetobacter baumannii. The results indicated significant inhibitory effects at low concentrations, suggesting potential for development as antibiotic adjuvants .

- Antitumor Studies : Research involving substituted pyrazoles demonstrated promising results in inhibiting tumor growth in vitro. These studies often compare new compounds against established chemotherapeutics to assess relative efficacy .

- Mechanistic Insights : Investigations into the mechanism of action revealed that certain pyrazole derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential therapeutic roles .

Q & A

Q. What are the established synthetic routes for Ethyl (4-amino-1H-pyrazol-1-yl)acetate dihydrochloride, and what parameters critically influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrazole derivatives are synthesized via alkylation of 4-aminopyrazole with ethyl chloroacetate under reflux in aprotic solvents like ethyl acetate or THF. Catalysts such as triethylamine may enhance reaction efficiency . Critical parameters include:

- Temperature control : Excessive heat may degrade the aminopyrazole moiety.

- Stoichiometry : A 1.2:1 molar ratio of ethyl chloroacetate to 4-aminopyrazole minimizes byproducts.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) improves purity .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-UV : A mobile phase of cyclohexane/ethyl acetate/ammonia (20:20:1) resolves impurities, with UV detection at 254 nm for pyrazole derivatives .

- NMR : H NMR in DMSO- confirms the ethyl ester (δ 1.2–1.4 ppm) and pyrazole NH (δ 6.2–6.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion peak at m/z 228.08 (base peak) .

Q. How is crystallographic data for this compound refined, and what challenges arise during refinement?

Methodological Answer: X-ray diffraction data are refined using SHELXL , which handles hydrogen bonding networks and disorder in the dihydrochloride counterions. Key steps:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Challenges include resolving twinning (common in dihydrochloride salts) and modeling solvent-accessible voids .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Q. How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer: The 4-aminopyrazole core is a pharmacophore in kinase inhibitors. For example:

- Functionalization : The ethyl ester is hydrolyzed to a carboxylic acid for coupling with amines or heterocycles.

- Biological screening : Derivatives are tested against cancer cell lines (e.g., MCF-7) using MTT assays, with IC values compared to reference drugs .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilicity indices for the pyrazole N-atom. Solvent effects (e.g., ethanol) are modeled using the COSMO approach. Transition state analysis identifies steric hindrance from the ethyl ester group, which slows reactivity compared to methyl analogs .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

Q. How does pH influence the stability of the dihydrochloride salt?

Methodological Answer:

Q. What mechanistic insights guide its use in materials science?

Methodological Answer: The pyrazole ring’s π-conjugation enables applications in:

Q. How can SHELXL’s advanced features improve refinement of disordered structures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.